molecular formula C6H12ClNO3 B1434292 3-Ethoxyazetidine-3-carboxylic acid hydrochloride CAS No. 1523618-24-7

3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Cat. No.: B1434292
CAS No.: 1523618-24-7
M. Wt: 181.62 g/mol
InChI Key: OLNQUESZWZPBLV-UHFFFAOYSA-N
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Description

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is known for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxyazetidine-3-carboxylic acid hydrochloride typically involves the reaction of 3-ethoxyazetidine with hydrochloric acid. One common method includes the use of diisopropylethylamine (DIPEA) as a base in ethanol, followed by heating the mixture to 100°C for 18 hours . This process yields the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, amine derivatives, and substituted azetidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Ethoxyazetidine-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxyazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-ethoxyazetidine-3-carboxylic acid hydrochloride include other azetidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its ethoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

3-ethoxyazetidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-2-10-6(5(8)9)3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNQUESZWZPBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CNC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-24-7
Record name 3-Azetidinecarboxylic acid, 3-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxyazetidine-3-carboxylic acid hydrochloride
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3-Ethoxyazetidine-3-carboxylic acid hydrochloride
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Reactant of Route 4
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Reactant of Route 5
3-Ethoxyazetidine-3-carboxylic acid hydrochloride
Reactant of Route 6
3-Ethoxyazetidine-3-carboxylic acid hydrochloride

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